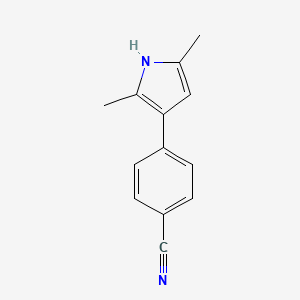
1,2-Dimethyl-3-iodo-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of iodine and nitro functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The introduction of an iodine atom to the benzene ring. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Methylation: The introduction of methyl groups (-CH3) to the benzene ring. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of the benzene ring.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1,2-Dimethyl-3-iodo-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals and biologically active compounds.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions involving palladium catalysts.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-iodo-5-nitrobenzene in various reactions involves the following steps:
Electrophilic Attack: The nitro group, being electron-withdrawing, makes the benzene ring more susceptible to electrophilic attack.
Formation of Intermediates: The formation of intermediates such as arenium ions during substitution reactions.
Stabilization: The stabilization of intermediates through resonance and the influence of substituents on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-nitrobenzene: Similar structure but lacks the methyl groups.
1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the iodine atom.
1-Iodo-2-nitrobenzene: Similar structure but with different positions of substituents.
Uniqueness
1,2-Dimethyl-3-iodo-5-nitrobenzene is unique due to the combination of iodine, nitro, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for specific applications in organic synthesis and materials science that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-iodo-2,3-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 |
InChI Key |
CUEJPEZCTUXBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


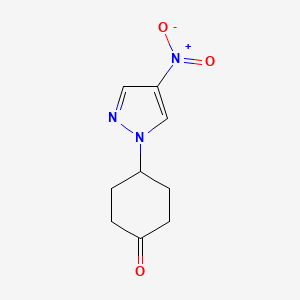
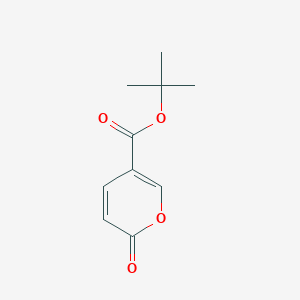
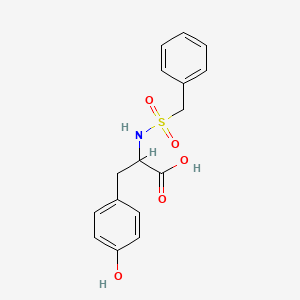
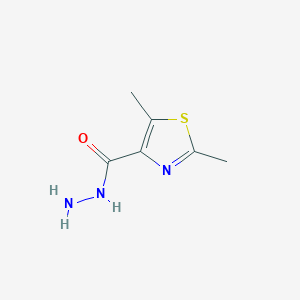
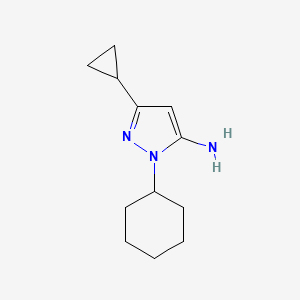
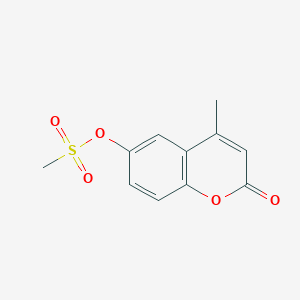
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

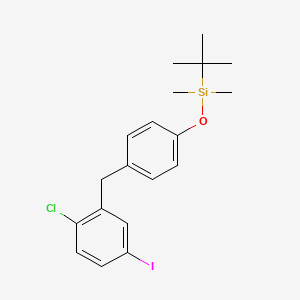
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
